
eCF309
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
eCF309は、メカニズム的または哺乳類のラパマイシン標的(mTOR)の強力で選択的な細胞透過性阻害剤です。 mTORは、mTORC1およびmTORC2と呼ばれる2つの必須タンパク質複合体の触媒サブユニットとして機能するセリン/スレオニンタンパク質キナーゼです 。 これらの複合体は、細胞代謝、増殖、生存、および移動を調整するために、複数の細胞外および細胞内シグナルを統合するセンサーとして機能し、いくつかのシグナル伝達カスケードの中心的役割を果たしています 。 多くの種類の癌、代謝性疾患、および神経変性疾患で、mTORシグナル伝達の増加が見られます .
準備方法
化学反応の分析
eCF309は、酸化、還元、および置換を含むさまざまな化学反応を起こします。 この化合物は、375の野生型および変異キナーゼに対してプロファイリングされており、10マイクロモルでテストした場合のSスコアは0.01です 。 This compoundのアセタール基は、化合物の生物活性と細胞質内の安定性にとって必要です 。 これらの反応から形成される主な生成物には、mTORキナーゼ活性の阻害と細胞周期停止の誘導が含まれます .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 化学では、this compoundは、高い選択性でタンパク質基質のリン酸化を研究するための高品質な化学プローブとして使用されます 。 生物学では、this compoundは、疾患関連の細胞ベースおよび生体内モデルで、mTORとそのシグナル伝達経路の病因学的役割を解明するために使用されます 。 医学では、this compoundは、ターゲット仮説を検証または反証するための強力な薬理学的エビデンスを生成し、適切なバイオマーカーと合理的な薬物併用戦略を特定するために使用されます 。 産業では、this compoundは、臨床翻訳を促進し、幅広い癌の治療のための新しい治療戦略を開発するために使用されます .
科学的研究の応用
Biochemical Properties
eCF309 functions as an ATP-competitive inhibitor of mTOR, specifically targeting the mTORC1 and mTORC2 complexes. Key biochemical properties include:
- Potency : Exhibits low nanomolar potency with an IC50 ranging from 10 to 15 nM in both in vitro and cellular assays .
- Selectivity : Demonstrates high selectivity with an S-score of 0.01 at 10 µM, indicating minimal off-target effects compared to other kinases .
- Mechanism of Action : Inhibits the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K, thereby disrupting mTOR signaling pathways critical for cell cycle progression and metabolism .
Cellular Effects
The inhibition of mTOR by this compound leads to significant alterations in cellular behavior:
- Cell Growth and Proliferation : this compound effectively reduces cell viability and proliferation across various cancer cell lines, including glioma cells .
- Metabolic Regulation : The compound influences metabolic pathways by modulating gene expression related to cell growth and survival.
- Subcellular Localization : this compound is directed to specific organelles within the cell, ensuring effective interaction with its targets.
Scientific Research Applications
This compound has diverse applications across multiple fields:
Cancer Research
This compound has been extensively studied for its potential in cancer therapy due to its ability to inhibit mTOR signaling, which is often dysregulated in tumors. Notable findings include:
- Glioma Studies : In a study focusing on glioma cells, this compound exhibited strong antiproliferative properties, outperforming several existing treatments. It was shown to synergize effectively with other inhibitors targeting the PI3K/mTOR pathway .
- Combination Therapies : Research indicates that combining this compound with other agents can enhance therapeutic efficacy against resistant cancer types by targeting multiple pathways simultaneously .
Chemical Biology
As a chemical probe, this compound serves as a valuable tool for elucidating the role of mTOR in various biological processes. Its high selectivity allows researchers to study mTOR's specific functions without interference from other kinases.
Case Studies
作用機序
類似化合物との比較
生物活性
eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.
- Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 2001571-40-8
- Molecular Formula : C15H19N5O2
- Purity : ≥98%
- Solubility : Cell-permeable
This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.
Potency and Selectivity
The potency of this compound is characterized by its low IC50 values:
Target | IC50 (nM) | Selectivity |
---|---|---|
mTOR | 15 | High |
PI3Kα (E545K mutant) | 981 | Moderate |
DNA-PK | 90 | Moderate |
DDR1 | 77 | Moderate |
This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .
Antiproliferative Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:
- MCF7 (breast cancer) : EC50 = 8.5 nM
- U87 (glioma) : EC50 = 13 nM
- T98 (glioma) : EC50 = 10 nM
The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .
Study on Glioma Cells
A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .
特性
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes eCF309 a valuable tool for studying mTOR signaling?
A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。